molecular formula C12H10Cl2N2O B5867190 1-(2,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole

1-(2,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole

Cat. No.: B5867190
M. Wt: 269.12 g/mol
InChI Key: CTVAHHDSYFXLBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole (DDMP) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, agriculture, and industry. DDMP is a pyrazole derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied.

Mechanism of Action

The mechanism of action of 1-(2,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole is not fully understood. However, studies have shown that this compound exerts its effects by modulating different signaling pathways. This compound has been reported to activate the Nrf2/ARE pathway, which plays a crucial role in cellular defense against oxidative stress. This compound has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer development.
Biochemical and Physiological Effects
This compound has been shown to possess various biochemical and physiological effects. This compound has been reported to possess antioxidant properties and can scavenge free radicals. This compound has also been shown to inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation. This compound has been reported to induce apoptosis in cancer cells and inhibit cell proliferation. This compound has also been shown to enhance plant growth and improve crop yield.

Advantages and Limitations for Lab Experiments

1-(2,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole has several advantages for lab experiments. This compound is stable, easy to synthesize, and has low toxicity. This compound can be easily modified to improve its properties, such as solubility and bioavailability. However, this compound has some limitations for lab experiments. This compound has poor water solubility, which can limit its applications. This compound can also be affected by pH and temperature, which can affect its stability and activity.

Future Directions

1-(2,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole has several potential future directions for research. In medicine, this compound can be further studied for its potential applications in cancer therapy and neurodegenerative diseases. This compound can also be modified to improve its pharmacokinetic properties and reduce its toxicity. In agriculture, this compound can be further studied for its potential applications as a plant growth regulator and a pesticide. This compound can also be modified to improve its efficacy and reduce its environmental impact. In industry, this compound can be further studied for its potential applications as a corrosion inhibitor and a surfactant. This compound can also be modified to improve its properties, such as solubility and stability.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied. This compound has several advantages for lab experiments, but also has some limitations. This compound has several potential future directions for research, which can lead to the development of new therapies, agricultural products, and industrial applications.

Synthesis Methods

1-(2,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole can be synthesized using different methods, including the reaction of 2,4-dichlorobenzoyl chloride with 3,5-dimethylpyrazole in the presence of a base such as triethylamine or pyridine. Another method involves the reaction of 2,4-dichlorobenzoyl hydrazine with 3,5-dimethylpyrazole in the presence of a base. The synthesis of this compound has also been achieved using microwave-assisted synthesis, which is a more efficient and rapid method.

Scientific Research Applications

1-(2,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole has been extensively studied for its potential applications in various fields. In medicine, this compound has been shown to possess antioxidant, anti-inflammatory, and anticancer properties. This compound has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In agriculture, this compound has been used as a plant growth regulator and a pesticide. This compound has been shown to enhance plant growth and improve crop yield. This compound has also been used as a corrosion inhibitor in the industry.

Properties

IUPAC Name

(2,4-dichlorophenyl)-(3,5-dimethylpyrazol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2O/c1-7-5-8(2)16(15-7)12(17)10-4-3-9(13)6-11(10)14/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTVAHHDSYFXLBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)C2=C(C=C(C=C2)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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